N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide
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Overview
Description
This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-3-oxo-3H-phenoxazine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenoxazine derivatives.
Scientific Research Applications
N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a fluorescent probe for imaging.
Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes such as nitroreductase, leading to the formation of fluorescent products that can be used for imaging purposes. Additionally, its structural properties allow it to interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one
- 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one
Uniqueness
N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide stands out due to its specific methoxy and acetamide functional groups, which confer unique chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various chemical reactions and applications.
Properties
CAS No. |
479686-41-4 |
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Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-(7-methoxy-3-oxophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C15H12N2O4/c1-8(18)16-11-6-12-15(7-13(11)19)21-14-5-9(20-2)3-4-10(14)17-12/h3-7H,1-2H3,(H,16,18) |
InChI Key |
DOTQQODPKREUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=NC3=C(C=C(C=C3)OC)OC2=CC1=O |
Origin of Product |
United States |
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